N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)benzo[b]thiophene-2-carboxamide
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Overview
Description
N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)benzo[b]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C19H15F3N2O2S and its molecular weight is 392.4. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
The compound’s structural features make it an interesting candidate for antitumor research. Researchers have explored its effects on various cancer cell lines, including colon cancer, melanoma, and ovarian cancer. Notably, derivatives containing the 1,3-diazole ring have demonstrated promising anticancer properties .
Anti-HIV Potential
Imidazole derivatives, such as our compound of interest, have been evaluated for their anti-HIV activity. Researchers synthesized related compounds and screened them against HIV-1 and HIV-2 strains. These investigations aim to identify potential agents for combating viral infections .
Antimicrobial Properties
Imidazole-containing compounds often exhibit antibacterial, antifungal, and antiviral activities. While specific studies on our compound are limited, its structural resemblance to other imidazole derivatives suggests potential antimicrobial effects. Further research is needed to explore this avenue .
Anti-Inflammatory Effects
Imidazole-based molecules have been investigated for their anti-inflammatory properties. Although direct evidence for our compound is scarce, its core structure aligns with known anti-inflammatory agents. Researchers may explore its impact on inflammatory pathways .
Antioxidant Capacity
Given the importance of antioxidants in health and disease prevention, compounds with antioxidant properties are of interest. While no direct studies exist for our compound, its 1,3-diazole scaffold suggests potential antioxidant effects. Researchers could assess its ability to scavenge free radicals .
Antiulcer Activity
Certain imidazole-containing drugs, including omeprazole and pantoprazole, are used to treat ulcers. Our compound’s structure shares similarities with these drugs, hinting at possible antiulcer properties. However, dedicated investigations are necessary to confirm this .
Mechanism of Action
Mode of Action
Based on its chemical structure, it is hypothesized that the compound may interact with its targets through a variety of mechanisms, including binding to active sites, inducing conformational changes, or modulating signal transduction pathways .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s stability and its interaction with its targets. Specific details on how these factors influence the action of this compound are currently unknown .
properties
IUPAC Name |
N-[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]phenyl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O2S/c20-19(21,22)11-23-17(25)9-12-5-7-14(8-6-12)24-18(26)16-10-13-3-1-2-4-15(13)27-16/h1-8,10H,9,11H2,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUXDQKIDLEDQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=O)NC3=CC=C(C=C3)CC(=O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)benzo[b]thiophene-2-carboxamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.